molecular formula C8H7Br2FO2 B6294673 1,5-Dibromo-3-fluoro-2-(methoxymethoxy)benzene CAS No. 2379322-34-4

1,5-Dibromo-3-fluoro-2-(methoxymethoxy)benzene

Cat. No.: B6294673
CAS No.: 2379322-34-4
M. Wt: 313.95 g/mol
InChI Key: YAJGMFLGGHILMZ-UHFFFAOYSA-N
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Description

1,5-Dibromo-3-fluoro-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7Br2FO2 and a molecular weight of 313.95 g/mol . It is characterized by the presence of bromine, fluorine, and methoxymethoxy groups attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

1,5-Dibromo-3-fluoro-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1,5-Dibromo-3-fluoro-2-(methoxymethoxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-Dibromo-3-fluoro-2-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, as well as the methoxymethoxy group, contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical and physiological processes .

Comparison with Similar Compounds

1,5-Dibromo-3-fluoro-2-(methoxymethoxy)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1,5-dibromo-3-fluoro-2-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2FO2/c1-12-4-13-8-6(10)2-5(9)3-7(8)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJGMFLGGHILMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1Br)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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